molecular formula C17H22N2O3 B112361 1'-Boc-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine] CAS No. 252882-60-3

1'-Boc-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine]

Cat. No. B112361
CAS RN: 252882-60-3
M. Wt: 302.37 g/mol
InChI Key: YEJCWMVHDBKPBN-UHFFFAOYSA-N
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Description

“1’-Boc-1,2-dihydro-2-oxo-spiro[3H-indole-3,4’-piperidine]” is an organic compound with the molecular formula C17H22N2O3 . It is used as an intermediate in organic synthesis .


Synthesis Analysis

The synthesis of “1’-Boc-1,2-dihydro-2-oxo-spiro[3H-indole-3,4’-piperidine]” can be achieved through several methods. One method involves the reaction of 5-bromo-indoline-2-one with N-Boc-diamine . Another method involves the reaction of hydroxyindole with N-Boc-diamine, followed by a reaction with N-bromosuccinimide .


Molecular Structure Analysis

The molecular structure of “1’-Boc-1,2-dihydro-2-oxo-spiro[3H-indole-3,4’-piperidine]” is characterized by a spirocyclic structure, which consists of a 3H-indole ring and a 4’-piperidine ring connected at a single carbon atom . The compound also contains a Boc (tert-butoxycarbonyl) protecting group .


Chemical Reactions Analysis

As an intermediate in organic synthesis, “1’-Boc-1,2-dihydro-2-oxo-spiro[3H-indole-3,4’-piperidine]” can undergo various chemical reactions. For example, it can react with other reagents to form new compounds, or it can be used as a starting material in the synthesis of other complex molecules .


Physical And Chemical Properties Analysis

“1’-Boc-1,2-dihydro-2-oxo-spiro[3H-indole-3,4’-piperidine]” has a molecular weight of 302.37 g/mol . It has a density of 1.2±0.1 g/cm^3, a boiling point of 475.6±45.0 °C at 760 mmHg, and a flash point of 241.4±28.7 °C . The compound has 5 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds .

Scientific Research Applications

Drug Discovery and Development

This compound serves as a key building block in the synthesis of spirocyclic oxindoles, which are prominent in drug discovery. Spirocyclic oxindoles exhibit a range of biological activities, including acting as growth hormone secretagogues, neurokinin antagonists, oxytocin antagonists, monoamine transporter inhibitors, bradykinin antagonists, and cell cycle inhibitors . Due to their ability to interact with a wide range of receptors, these compounds are valuable in the development of new therapeutic agents.

Chemical Synthesis Methodology

Researchers use this compound to develop new synthetic methodologies. Its complex structure challenges chemists to create more efficient, scalable, and selective synthetic routes, which can then be applied to other complex molecules .

Future Directions

The future directions of “1’-Boc-1,2-dihydro-2-oxo-spiro[3H-indole-3,4’-piperidine]” research could involve exploring its potential applications in the synthesis of new compounds, studying its reactivity with other reagents, and investigating its physical and chemical properties in more detail .

properties

IUPAC Name

tert-butyl 2-oxospiro[1H-indole-3,4'-piperidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-16(2,3)22-15(21)19-10-8-17(9-11-19)12-6-4-5-7-13(12)18-14(17)20/h4-7H,8-11H2,1-3H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEJCWMVHDBKPBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C3=CC=CC=C3NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70611809
Record name tert-Butyl 2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70611809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1'-Boc-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine]

CAS RN

252882-60-3
Record name tert-Butyl 2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70611809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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